

Performance comparison of amino alcohol-based CO2 capture solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-((2-Hydroxyethyl)amino)propan-2-ol

Cat. No.: B1266523

[Get Quote](#)

A Comparative Guide to the Performance of Amino Alcohol-Based CO2 Capture Solvents

The selection of an appropriate solvent is a critical factor in the efficiency and economic viability of post-combustion CO2 capture processes. Amino alcohols, a class of alkanolamines, are prominent candidates due to their reactivity with CO2, facilitated by the presence of both an amino group and a hydroxyl group.[1][2] The hydroxyl group, in particular, helps to reduce volatility and increase solubility in water.[1] This guide provides a comparative performance analysis of various amino alcohol-based solvents, focusing on key metrics supported by experimental data. It is intended for researchers and professionals in the field of carbon capture and drug development to aid in solvent selection and process optimization.

Performance Metrics of Common Amino Alcohol Solvents

The effectiveness of a CO2 capture solvent is primarily evaluated based on its CO2 absorption capacity, absorption rate, and the energy required for regeneration.[3] A high absorption capacity reduces the amount of solvent needed, a fast absorption rate allows for smaller absorption columns, and low regeneration energy minimizes the primary operational cost of the capture process.[1][4]

The following table summarizes the performance of several key amino alcohol solvents in comparison to the benchmark, Monoethanolamine (MEA).

Solvent	Type	Concentration (wt%)	CO ₂ Loading (mol CO ₂ /mol amine)	Regeneration Energy (GJ/t CO ₂)	Key Findings
Monoethanolamine (MEA)	Primary	30% (aqueous)	~0.5 ^[5]	3.5 - 4.0 ^{[6][7]}	Benchmark solvent; exhibits a fast reaction rate but suffers from high regeneration energy and corrosive tendencies. ^{[4][8]}
Diethanolamine (DEA)	Secondary	30% (aqueous)	-	Lower than MEA	Under optimized conditions, DEA can offer a lower energy penalty and reduced capital cost compared to MEA. ^{[4][8]}
2-Amino-2-methyl-1-propanol (AMP)	Sterically Hindered Primary	20% (aqueous)	>0.6 ^[9]	~20% lower than MEA ^[10]	A promising absorbent with high CO ₂ loading capacity and lower regeneration energy. ^{[9][10]} Blending

AMP with activators like Piperazine (PZ) can significantly enhance the CO₂ absorption rate.[\[11\]](#)

Used in biphasic solvent systems to reduce regeneration energy.[\[6\]](#)
Tertiary amines generally have lower regeneration energy but slower reaction rates than primary amines.[\[4\]](#)

2-(Diethylamino)ethanol (DEEA)

Tertiary

Blended w/ AEEA

-

-

2-((2-Aminoethyl)amino)ethanol (AEEA)

-

Blended w/ DEEA

-

-

Acts as a rate promoter in blends with tertiary amines like DEEA.[\[3\]](#)

DEEA / AEEA Blend

Biphasic

60% DEEA / 20% AEEA

60% higher capacity than MEA

2.59 (44% lower than MEA)[\[6\]](#)

This biphasic solvent demonstrates significantly

higher CO₂
capacity and
lower
regeneration
energy
compared to
conventional
MEA.[6]

Experimental Evaluation Protocols

The quantitative assessment of solvent performance relies on standardized experimental methodologies. These protocols are crucial for obtaining reliable and comparable data.

CO₂ Absorption/Desorption Screening

Initial evaluation of new solvents is often performed using a screening apparatus. This setup allows for the rapid assessment of a solvent's absorption and stripping performance under atmospheric conditions.

- **Methodology:** A known volume of the solvent is placed in a reactor vessel. A synthetic gas mixture (e.g., CO₂ and N₂) with a controlled flow rate is bubbled through the solvent.[12] The CO₂ concentration in the outlet gas is continuously measured using an analyzer (e.g., IR CO₂-analyzer).[12] The absorption rate can be determined from the change in CO₂ concentration over time. For desorption, the CO₂-rich solvent is heated, and the released CO₂ is measured.[12] This method provides semi-quantitative data that indicates a solvent's potential.[12]

Kinetic Measurements using a Wetted Wall Column

To determine the reaction kinetics, which dictates the absorption rate, a wetted wall column (WWC) apparatus is commonly employed.[11][13]

- **Methodology:** In a WWC, a thin liquid film of the amino alcohol solution flows downwards along the inner surface of a vertical tube. A gas stream containing CO₂ flows concurrently or counter-currently. This setup provides a well-defined gas-liquid contact area. By measuring the rate of CO₂ absorption into the liquid film under controlled conditions (temperature,

pressure, flow rates), the overall mass transfer coefficient can be determined.[11][14] Based on a pseudo-first-order reaction assumption for the CO₂ absorption, the reaction rate constants can be calculated from these kinetic measurements.[11]

Vapor-Liquid Equilibrium (VLE) and Regeneration Energy

Vapor-liquid equilibrium data is essential for determining the CO₂ carrying capacity of the solvent and for modeling the stripper unit to calculate regeneration energy.

- **Methodology:** VLE data is typically measured in an equilibrium cell. The solvent is loaded with CO₂ to a specific level and heated to various temperatures in a sealed vessel. The total pressure and the composition of both the liquid and gas phases are measured once equilibrium is reached. The heat of absorption, a key component of the regeneration energy, can be determined from the VLE data at different temperatures.[9] The total regeneration energy consists of three parts: the heat to reverse the chemical reaction (heat of absorption), the sensible heat to raise the solvent temperature, and the latent heat to vaporize water and regenerate the solvent.[7]

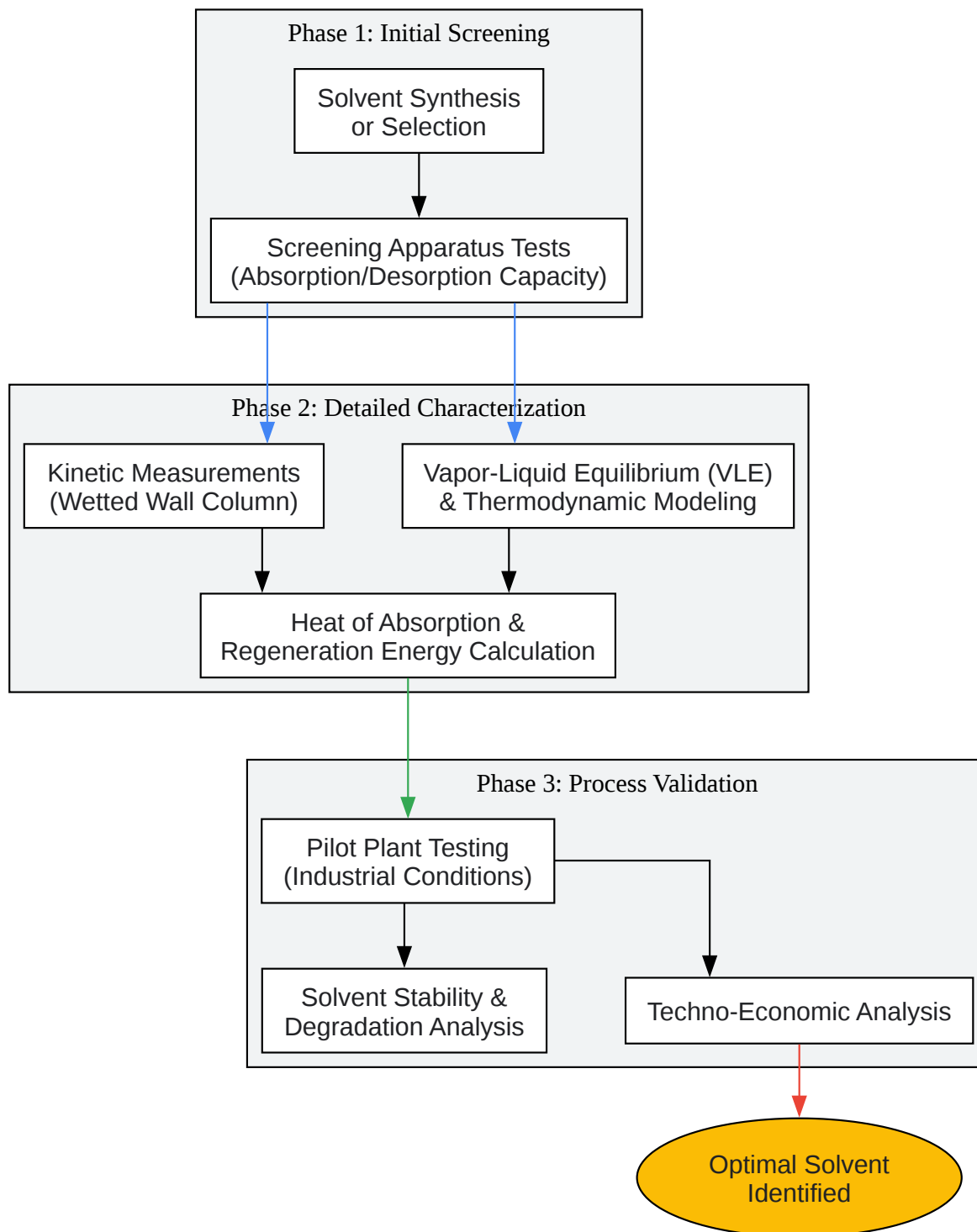
Pilot Plant Testing

For the most promising solvents, performance is validated in pilot plants that simulate the industrial absorption/desorption process.

- **Methodology:** Pilot plants consist of an absorber and a stripper column, along with heat exchangers and pumps.[15] Flue gas is fed into the absorber where it contacts the lean solvent. The CO₂-rich solvent is then pumped to the stripper, where it is heated by a reboiler to release the CO₂ and regenerate the solvent.[15] Dynamic and steady-state tests are conducted by varying operating conditions such as solvent flow rate, gas flow rate, and reboiler steam flow to evaluate CO₂ capture efficiency, energy consumption, and solvent stability under realistic conditions.[14][15]

Solvent Evaluation Workflow

The process of identifying and validating a new CO₂ capture solvent follows a logical progression from laboratory-scale screening to pilot-scale validation. This workflow ensures that only the most promising candidates advance, saving time and resources.



[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation and selection of amino alcohol-based CO₂ capture solvents.

Conclusion

While MEA remains the industry benchmark, significant research has demonstrated the potential of other amino alcohol-based solvents to overcome its limitations, particularly the high energy consumption for regeneration. Sterically hindered amines like AMP show promise with higher loading capacities and lower regeneration needs.[9][10] Furthermore, innovative approaches such as biphasic solvent systems, like the DEEA/AEEA blend, have been shown to dramatically reduce regeneration energy while simultaneously increasing CO₂ capacity.[6] The continued development and rigorous evaluation of these alternative solvents using the described experimental protocols are essential for advancing more efficient and cost-effective carbon capture technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study of the CO₂ Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. (555f) Amino Acid Solvents for CO₂ Absorption | AIChE [proceedings.aiche.org]
- 14. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Performance comparison of amino alcohol-based CO₂ capture solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266523#performance-comparison-of-amino-alcohol-based-co2-capture-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com